molecular formula C14H14O3S B1443982 4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid CAS No. 1407129-35-4

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid

Cat. No. B1443982
M. Wt: 262.33 g/mol
InChI Key: SREHKJICYKMOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid , also known by its IUPAC name 4-methoxy-2-[2-(3-thienyl)ethoxy]benzoic acid , is a chemical compound with the molecular formula C₁₄H₁₄O₄S . It has a molecular weight of approximately 278.33 g/mol . This compound features a benzene ring substituted with a methoxy group, an ethoxy group containing a thiophene ring, and a carboxylic acid functional group.

Scientific Research Applications

Synthesis and Evaluation in Derivatives

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid is involved in the synthesis of novel derivatives with potential biological activities. For example, it's used in the synthesis of triazolylindole derivatives for antifungal activity evaluation (Singh & Vedi, 2014).

Structural and Photophysical Properties

This compound is also important in studies of structural and photophysical properties. Research has been conducted on thiophene derivatives to understand their solid-state structures, focusing on the role of functional groups and intermolecular forces (Bettencourt‐Dias et al., 2005).

Chemical Synthesis and Mechanism Studies

In chemical synthesis, this compound is utilized to study various mechanisms and to produce new chemical entities. For instance, it's used in the synthesis of thiazolidinone and azetidinone derivatives from chalcone for evaluating antibacterial and antifungal activities (Patel & Patel, 2017).

Exploration in Drug Discovery

The compound plays a role in drug discovery, particularly in the synthesis of novel compounds with potential therapeutic applications. It's utilized in the generation of targeted lead structures for modulating therapeutically relevant proteins (Lanz & Riedl, 2014).

Contributions to Material Science

In material science, the compound is part of research for understanding and improving corrosion inhibition in metals, aiding in the development of new materials with enhanced properties (Rbaa et al., 2020).

properties

IUPAC Name

4-methyl-3-(2-thiophen-3-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-10-2-3-12(14(15)16)8-13(10)17-6-4-11-5-7-18-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREHKJICYKMOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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